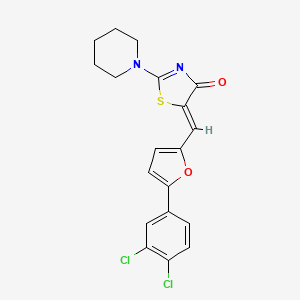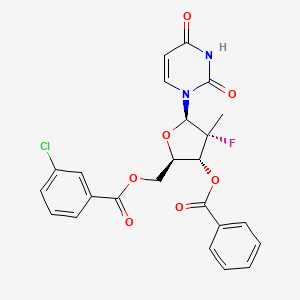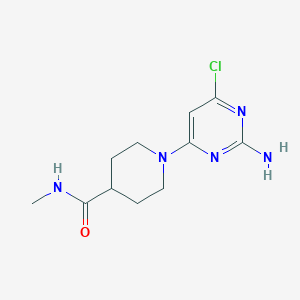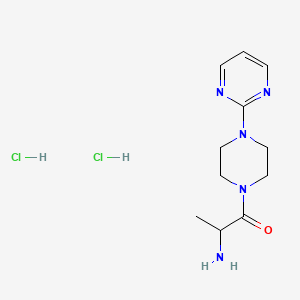
2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H17N5O.2HCl. It is a derivative of piperazine and pyrimidine, and it is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of 2-pyrimidylpiperazine with an appropriate amine and a ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in similar applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another derivative with similar chemical properties.
Uniqueness
2-Amino-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H19Cl2N5O |
|---|---|
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
2-amino-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H17N5O.2ClH/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,9H,5-8,12H2,1H3;2*1H |
Clé InChI |
HPAHHJCBMLVFMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]](/img/structure/B14905310.png)

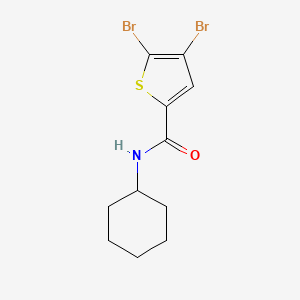
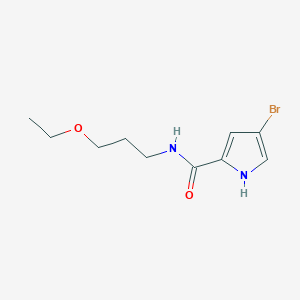

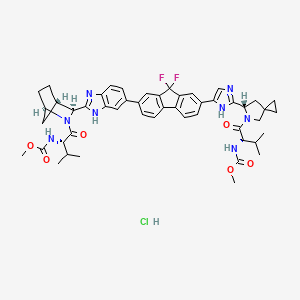

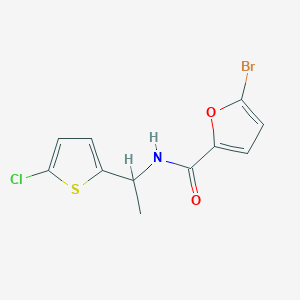

![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
